3-Cyclopropoxy-2-iodo-6-methoxypyridine
Description
3-Cyclopropoxy-2-iodo-6-methoxypyridine is a substituted pyridine derivative characterized by three distinct functional groups: a cyclopropoxy group at position 3, an iodine atom at position 2, and a methoxy group at position 4. This compound’s structural complexity arises from the interplay of steric and electronic effects introduced by these substituents. The iodine atom at position 2 enhances electrophilic substitution susceptibility, while the methoxy group at position 6 contributes electron-donating effects to the aromatic system. Though direct data on this compound are sparse in the provided evidence, its analogs and synthetic pathways offer insights into its properties .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-6-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
YSOQVIGKEXVBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-6-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of the Iodine Atom: The iodine atom is introduced at the second position of the pyridine ring through an iodination reaction using reagents such as iodine and a suitable oxidizing agent.
Introduction of the Methoxy Group: The methoxy group is introduced at the sixth position through a methylation reaction using reagents such as methyl iodide and a base.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the third position through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-6-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of 3-cyclopropoxy-2-substituted-6-methoxypyridine derivatives.
Oxidation Reactions: Formation of 3-cyclopropoxy-2-iodo-6-formylpyridine or 3-cyclopropoxy-2-iodo-6-carboxypyridine.
Reduction Reactions: Formation of 3-cyclopropoxy-2-iodo-6-methoxypiperidine.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-6-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy and methoxy groups may enhance its binding affinity and selectivity towards these targets, while the iodine atom may facilitate its detection and quantification in biological assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 3-cyclopropoxy-2-iodo-6-methoxypyridine with two structurally related pyridine derivatives documented in the literature. Key differences in substituent positions, electronic effects, and steric profiles are highlighted.
2-Iodo-6-methoxypyridine
Structure : Iodo (position 2), methoxy (position 6).
Key Properties :
- Lacks the cyclopropoxy group, reducing steric hindrance.
- The absence of a substituent at position 3 simplifies reactivity in electrophilic substitutions.
- Documented in pyridine catalogs as a precursor for cross-coupling reactions due to the iodine atom’s versatility .
3-Iodo-2-methoxy-5-methylpyridine
Structure : Iodo (position 3), methoxy (position 2), methyl (position 5).
Key Properties :
- Methyl and methoxy groups introduce moderate electron-donating effects.
- The iodine at position 3 alters regioselectivity in substitution reactions compared to the target compound.
- Reported in pyridine derivative catalogs but lacks the strained cyclopropoxy moiety .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
